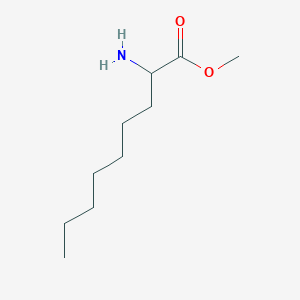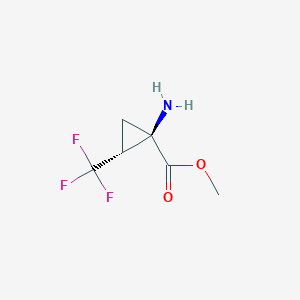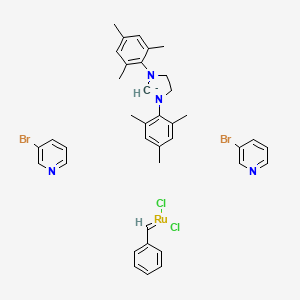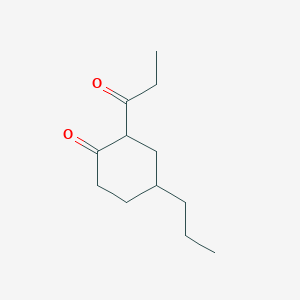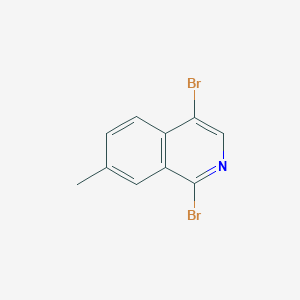![molecular formula C14H16N2O2 B13638546 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine is a chemical compound with the molecular formula C14H16N2O2. It is also known by its IUPAC name, benzyl 4-isocyano-1-piperidinecarboxylate . This compound is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further substituted with an isocyanate group. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine involves several steps. One common method includes the reaction of benzyl chloroformate with 4-isocyanopiperidine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group for amines, suppressing their nucleophilic and basic properties . This allows for selective reactions at other functional groups within the molecule. The isocyanate group can react with nucleophiles, forming ureas or carbamates, which are important in various biochemical pathways.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an isocyanate group.
Benzyl chloroformate:
The uniqueness of this compound lies in its combination of the benzyloxycarbonyl and isocyanate groups, which provide distinct reactivity and applications in organic synthesis and research.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
benzyl 4-isocyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 |
InChI Key |
IOTJRARVBGDBHC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


